molecular formula C13H14F2N2O3 B2411386 5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione CAS No. 956684-89-2

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione

Cat. No. B2411386
CAS RN: 956684-89-2
M. Wt: 284.263
InChI Key: QZXSDUPPEHKKQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione is a chemical compound with the CAS Number: 956684-89-2 . It has a molecular weight of 284.26 . The IUPAC name for this compound is 5-{2-[4-(difluoromethoxy)phenyl]ethyl}-5-methyl-2,4-imidazolidinedione .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H14F2N2O3/c1-13(10(18)16-12(19)17-13)7-6-8-2-4-9(5-3-8)20-11(14)15/h2-5,11H,6-7H2,1H3,(H2,16,17,18,19) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties, such as melting point, boiling point, or solubility, were not available in the sources I found.

Scientific Research Applications

Microwave Irradiation Effects

The effects of microwave irradiation on reactions involving compounds similar to 5-methylimidazolidine-2,4-dione have been studied. For instance, the reactions of 5-arylfuran-2-carboxaldehydes with active methylene compounds, such as 2-thioxoimidazolidin-4-one, in acetic anhydride under microwave-assisted conditions showed a shortening of reaction time and increased yields (Rábarová et al., 2004).

ERK1/2 Inhibitor Development

A study on 3-(2-amino-ethyl)-5-(4-ethoxy-benzylidene)-thiazolidine-2,4-dione, related to the imidazolidine-2,4-dione class, explored its role as a potential substrate-specific ERK1/2 inhibitor. This compound was synthesized and biologically characterized, suggesting its potential in developing new ERK1/2 substrate-specific inhibitors (Li et al., 2009).

Synthesis and Structural Analysis

Research on the synthesis of new substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones provides insights into the chemical properties and potential applications of similar compounds. This study detailed the reaction process, characterizing the resulting compounds through NMR spectra and X-ray diffraction, offering a foundation for further exploration of imidazolidine derivatives (Sedlák et al., 2005).

Pharmacological Properties

5-(Cyclo)alkyl-5-phenyl- and 5-spiroimidazolidine-2,4-dione derivatives, closely related to the compound , have been synthesized and evaluated for their pharmacological properties, including potential antidepressant and anxiolytic activity. This demonstrates the potential medical applications of imidazolidine derivatives (Czopek et al., 2010).

Receptor-Ligand Interaction Studies

Computer-aided insights into receptor-ligand interactions for novel 5-arylhydantoin derivatives, including imidazolidine-2,4-dione analogs, as serotonin 5-HT7 receptor agents indicate their potential in antidepressant activity. This study illustrates the importance of molecular modeling in understanding the pharmacological potential of imidazolidine derivatives (Kucwaj-Brysz et al., 2018).

properties

IUPAC Name

5-[2-[4-(difluoromethoxy)phenyl]ethyl]-5-methylimidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F2N2O3/c1-13(10(18)16-12(19)17-13)7-6-8-2-4-9(5-3-8)20-11(14)15/h2-5,11H,6-7H2,1H3,(H2,16,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZXSDUPPEHKKQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC(=O)N1)CCC2=CC=C(C=C2)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F2N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[4-(Difluoromethoxy)phenyl]ethyl}-5-methylimidazolidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.